CCG1 protein - 138391-29-4

CCG1 protein

Catalog Number: EVT-1521268
CAS Number: 138391-29-4
Molecular Formula: C10H9FO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The CCG1 protein is derived from the human genome, specifically from the CCG1 gene. It belongs to a class of proteins involved in cell cycle regulation and gene expression. The classification of CCG1 falls under nuclear proteins due to its localization and function in binding to DNA within the nucleus.

Synthesis Analysis

Methods of Synthesis

The synthesis of CCG1 protein involves several key steps:

  1. Transcription: The process begins with the transcription of the CCG1 gene into messenger RNA (mRNA) within the nucleus.
  2. Translation: The mRNA is then translated into the CCG1 protein by ribosomes in the cytoplasm. This involves initiation, elongation, and termination phases during which transfer RNA molecules bring amino acids to form the polypeptide chain.
  3. Post-Translational Modifications: After synthesis, CCG1 undergoes various modifications such as phosphorylation or acetylation, which are critical for its functional activity and stability.

The technical details of these processes involve specific enzymes like RNA polymerase for transcription and ribosomal machinery for translation, as well as chaperone proteins that assist in proper folding.

Molecular Structure Analysis

Structure and Data

The molecular structure of CCG1 has been characterized using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. Key features include:

  • Domains: The CCG1 protein contains distinct functional domains that facilitate its interaction with DNA and other proteins.
  • Binding Sites: Specific amino acid residues within these domains are crucial for binding to target DNA sequences.

Data from structural studies indicate that CCG1 adopts a conformation that allows it to effectively bind to regulatory regions of genes involved in cell cycle control.

Chemical Reactions Analysis

Reactions Involving CCG1

CCG1 participates in various biochemical reactions, primarily related to its function as a transcription factor:

  • DNA Binding: The primary reaction involves the binding of CCG1 to specific DNA sequences, modulating gene expression.
  • Protein-Protein Interactions: CCG1 also engages in interactions with other proteins, influencing signaling pathways that regulate cell proliferation.

The technical details of these reactions often involve assays such as electrophoretic mobility shift assays (EMSAs) to study DNA-protein interactions.

Mechanism of Action

Process and Data

The mechanism by which CCG1 exerts its effects on cellular processes can be summarized in several steps:

  1. Binding to DNA: Upon entering the nucleus, CCG1 binds to specific promoter regions of target genes.
  2. Recruitment of Co-factors: This binding facilitates the recruitment of additional co-factors necessary for transcriptional activation or repression.
  3. Regulation of Gene Expression: Ultimately, this leads to changes in gene expression patterns that are crucial for cell cycle progression.

Data from studies demonstrate that mutations or dysregulation of CCG1 can lead to aberrations in cell cycle control, contributing to oncogenesis.

Physical and Chemical Properties Analysis

Physical Properties

CCG1 protein exhibits several notable physical properties:

  • Molecular Weight: Approximately 210 kilodaltons.
  • Solubility: Generally soluble in aqueous solutions due to its polar amino acid composition.

Chemical Properties

In terms of chemical properties:

  • Stability: The stability of CCG1 can be affected by post-translational modifications and environmental conditions.
  • Reactivity: The protein's reactivity is influenced by its ability to form complexes with DNA and other proteins.

Relevant data indicate that temperature and pH can significantly impact its structural integrity and functional activity.

Applications

Scientific Uses

CCG1 protein has several applications in scientific research:

  • Cell Cycle Studies: It serves as a model for studying mechanisms regulating cell cycle progression.
  • Cancer Research: Due to its role in cell proliferation, understanding CCG1 can provide insights into cancer biology and potential therapeutic targets.
  • Gene Regulation Studies: Researchers utilize CCG1 to explore transcriptional regulation mechanisms in eukaryotic cells.
Genomic Organization & Evolutionary Context of CCG1

Chromosomal Localization & Gene Structure

The human CCG1 gene (officially designated TAF1, TATA-box binding protein associated factor 1) resides on the X chromosome (Xq11-Xq13). This localization was confirmed through somatic cell hybridization and fluorescence in situ hybridization (FISH) studies, which mapped the gene to a region associated with cell cycle regulatory functions [1] [4]. The genomic locus spans at least 110 kilobases (kb), as determined by yeast artificial chromosome (YAC) cloning, making it one of the larger transcriptional regulators in the human genome [2].

CCG1 was initially isolated through functional complementation of the temperature-sensitive hamster cell line tsBN462, which exhibits G1/S phase arrest at non-permissive temperatures. This established its non-redundant role in cell cycle progression [1] [3]. The gene encodes a 210 kDa nuclear DNA-binding protein characterized by multiple functional domains, including:

  • Nuclear localization signal (NLS)
  • Acidic C-terminal domain with casein kinase II phosphorylation sites
  • High-mobility group (HMG)-like DNA-binding domain [3].

Table 1: Genomic Features of CCG1/TAF1

FeatureValue
Chromosomal locationXq11-Xq13
Genomic span>110 kb
cDNA length~6.0 kb
Protein molecular weight210 kDa
Functional domainsNLS, HMG-box, Acidic domain
Isolation methodComplementation of tsBN462

Exon-Intron Architecture and Splice Variants

The CCG1 gene exhibits a complex structure with 38 exons ranging from 68–219 base pairs in length. All exon-intron junctions adhere to the canonical GT-AG splicing rule, indicating conserved spliceosomal processing mechanisms [1] [4]. A groundbreaking module analysis demonstrated that exon boundaries frequently correspond to protein structural/functional domains:

"The boundaries of the predicted modules show a close correlation to the intron/exon junction of CCG1" [2].

This exon-domain congruence suggests evolutionary selection for modular recombination. For example:

  • Exons 5–7 encode the DNA-binding HMG-like domain
  • Exons 30–35 encode the C-terminal acidic domain with phosphorylation sites [1] [3]

While no CCG1 splice variants are explicitly detailed in the search results, the exon-intron architecture (with numerous short exons) provides structural potential for alternative splicing. This is evolutionarily significant, as studies in other genes (e.g., sheep c-KIT) demonstrate how exon skipping and intron retention can generate functional diversity [5].

Table 2: Exon-Intron Organization of CCG1

FeatureCharacteristics
Total exons38
Exon size range68–219 bp
Splice junctions100% GT-AG
Domain correlationExon boundaries ≈ module boundaries
Largest functional unitC-terminal kinase domain (exon 30–35)

Phylogenetic Conservation Across Eukaryotes

CCG1 exhibits deep evolutionary conservation across eukaryotes, with orthologs identified from fungi to mammals. Its essential function is underscored by:

  • Sequence conservation: The human protein shares >80% amino acid identity with hamster CCG1 and significant homology with Drosophila TAF₁₂₅₀ [3]
  • Functional complementation: Human CCG1 cDNA rescues cell cycle defects in hamster tsBN462 mutants [3]
  • Ubiquitous expression: Detected in all examined mammalian cell lines [3]

Phylogenetic analysis reveals that the CCG1 gene family originated before the divergence of opisthokonts (fungal-metazoan lineage). Microsporidian genomes (Encephalitozoon cuniculi), despite extreme reductive evolution, retain a minimized CCG1 ortholog, indicating indispensable function [6] [9]. However, lineage-specific gene loss occurs in parasites and specialized eukaryotes where transcriptional complexity is reduced.

Comparative genomics shows that CCG1 follows the biphasic model of genome evolution: rapid acquisition of functional domains during eukaryogenesis, followed by structural refinement in later lineages [9]. Its protein domains exemplify "mosaic evolution":

  • Catalytic domains (kinase, acetyltransferase): Highly conserved
  • Regulatory regions (acidic C-terminus): Exhibit lineage-specific adaptations

Table 3: Evolutionary Conservation of CCG1

LineageConservation Features
Mammals210 kDa protein; 38-exon structure; X-linked
FungiConserved TAF1 ortholog; essential for growth
InsectsFunctional complementation with human gene
MicrosporidiaMinimized ortholog retained
PlantsDistinct TAF family expansion

The macroevolutionary trajectory of CCG1 supports the "complexity-by-subtraction" model, where gene family content peaks at major evolutionary transitions (e.g., eukaryotic emergence) before gradual lineage-specific simplification. This pattern is particularly pronounced in parasitic eukaryotes that undergo genomic reduction through functional outsourcing [9] [10].

CCG1 exemplifies how essential transcriptional regulators maintain deep homology while acquiring clade-specific modifications that interface with lineage-specific transcription factors. Its dual role in basal transcription and cell cycle control represents a paradigm for gene co-option during eukaryotic diversification [2] [6] [9].

Table 4: Compound Nomenclature for CCG1

DesignationAlias
Standard nameCCG1 protein
HGNC nameTAF1
Other aliasesTAFII250, p250, BA2R, CCG1
Related compoundsTranscription initiation factor TFIID subunit 1

Properties

CAS Number

138391-29-4

Product Name

CCG1 protein

Molecular Formula

C10H9FO2

Synonyms

CCG1 protein

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